molecular formula C26H34O8Si B582664 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal CAS No. 151797-32-9

3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal

Cat. No.: B582664
CAS No.: 151797-32-9
M. Wt: 502.635
InChI Key: PYGIMOKQSQTVMY-ZYQDXHPFSA-N
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Description

3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal is a synthetic derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives. The presence of acetyl and tert-butyldiphenylsilyl groups provides protection to the hydroxyl groups, allowing for selective reactions at other positions on the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal typically involves the protection of the hydroxyl groups on D-glucal. The process begins with the acetylation of the 3 and 4 positions using acetic anhydride in the presence of a base such as pyridine. This is followed by the silylation of the 6 position using tert-butyldiphenylsilyl chloride and a base like imidazole or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the anomeric position to form corresponding lactones or acids.

    Reduction: Reduction reactions can target the double bond in the glucal moiety, converting it to a saturated sugar derivative.

    Substitution: The acetyl and silyl protecting groups can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.

    Substitution: Acidic or basic conditions can be employed to remove the protecting groups. For example, acetic acid can be used to remove acetyl groups, while fluoride ions (e.g., from tetrabutylammonium fluoride) can remove silyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce saturated sugars. Substitution reactions can lead to deprotected or differently protected sugar derivatives.

Scientific Research Applications

3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: It serves as a precursor for the synthesis of bioactive glycosides and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal involves its role as a protected sugar derivative. The protecting groups prevent unwanted reactions at specific hydroxyl positions, allowing for selective functionalization at other sites. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over the chemical environment is necessary.

Comparison with Similar Compounds

Similar Compounds

    3,4-Di-O-acetyl-D-glucal: Lacks the silyl protection at the 6 position, making it less versatile in selective reactions.

    6-O-(tert-Butyldiphenylsilyl)-D-glucal: Does not have acetyl protection at the 3 and 4 positions, limiting its use in certain synthetic applications.

    D-glucal: The unprotected form of the sugar, which is more reactive and less selective in chemical reactions.

Uniqueness

3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal is unique due to its dual protection strategy, which allows for selective reactions at specific positions on the sugar molecule. This makes it a valuable intermediate in the synthesis of complex carbohydrates and other derivatives.

Properties

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(diphenyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8Si/c1-18(28)33-24(22(30)16-27)25(34-19(2)29)23(31)17-32-35(26(3,4)5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-16,22-25,30-31H,17H2,1-5H3/t22-,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGIMOKQSQTVMY-ZYQDXHPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)C(C(C=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746094
Record name 3,4-Di-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151797-32-9
Record name 3,4-Di-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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